2-(Bromomethyl)-6-ethylpyridine

Description

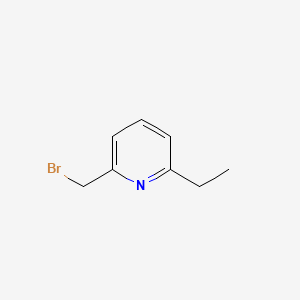

2-(Bromomethyl)-6-ethylpyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at the 2-position and an ethyl (-C2H5) group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and metal-chelating ligands. Its reactivity is primarily driven by the bromomethyl group, which enables nucleophilic substitution reactions, cross-coupling chemistry, or coordination with transition metals .

Synthetic routes to this compound typically involve functionalization of pre-substituted pyridine scaffolds. For example, bromination of 6-ethyl-2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions may yield the target compound. However, detailed synthetic protocols for this compound are scarce in the literature, necessitating analogies to structurally related bromomethylpyridines (e.g., 2-bromo-6-chloromethylpyridine) .

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-(bromomethyl)-6-ethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3 |

InChI Key |

SROQIKSXGIUWIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

- Dissolve 6-ethylpyridine in a suitable solvent such as dichloromethane.

- Add N-bromosuccinimide and a catalytic amount of AIBN.

- Reflux the mixture until the reaction is complete.

- Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of 6-ethylpyridine and N-bromosuccinimide in a solvent, followed by irradiation with UV light to initiate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-ethylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 6-ethylpyridine.

Oxidation: Pyridine N-oxides.

Reduction: Methyl derivatives of 6-ethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-6-ethylpyridine is a brominated pyridine compound that is a valuable intermediate in organic synthesis due to the presence of the bromomethyl group that enhances the compound's reactivity. Reactions commonly involve reagents such as sodium hydride and potassium carbonate, typically in solvents like dimethylformamide or tetrahydrofuran. While this compound's specific biological activities are not well documented, similar compounds often show antimicrobial and antifungal properties, with halogen substituents generally enhancing biological activity. Interaction studies often focus on its ability to form complexes with metal ions or other organic molecules, potentially leading to novel compounds with enhanced properties suitable for catalysis or drug development.

Applications in Synthesis

- Pharmaceutical Synthesis this compound is used as an intermediate.

- Complex Formation It can form complexes with metal ions or organic molecules, which can create new compounds with enhanced properties for drug development or catalysis.

Comparisons to Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | Brominated pyridine | Contains a methyl group instead of an ethyl group |

| 2,6-Dibromopyridine | Dibrominated pyridine | Has two bromine substituents at positions 2 and 6 |

| 2-(Chloromethyl)-6-ethylpyridine | Chlorinated pyridine | Contains chlorine instead of bromine, affecting reactivity |

| 3-Bromo-2,6-dimethylpyridin-4-amine | Bromo-substituted pyridine | Contains amine functionality and different substitution pattern |

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromomethylpyridines

The following table summarizes key structural analogs of 2-(Bromomethyl)-6-ethylpyridine, highlighting differences in substituents, molecular properties, and applications:

Key Comparisons :

Halogen Diversity: 2-Bromo-6-(bromomethyl)pyridine contains two bromine atoms, enabling dual reactivity in cross-coupling (e.g., Suzuki-Miyaura reactions), whereas this compound offers a single bromine site, favoring mono-functionalization .

Spectroscopic Characterization :

- 13C-NMR data for 2-bromo-6-chloromethylpyridine (a close analog) reveals distinct chemical shifts for the bromomethyl carbon (~30 ppm) and pyridine ring carbons (120–150 ppm), providing a benchmark for identifying this compound .

- The ethyl group in this compound introduces additional splitting in 1H-NMR spectra (e.g., triplet for -CH2CH3), differentiating it from methyl-substituted analogs .

Biological Activity

2-(Bromomethyl)-6-ethylpyridine is an organic compound characterized by a bromomethyl group at the 6-position of the pyridine ring. Its molecular formula is . This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Although specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound. The following table summarizes key differences and similarities with related brominated pyridines:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | Brominated pyridine | Contains a methyl group instead of an ethyl group. |

| 2,6-Dibromopyridine | Dibrominated pyridine | Has two bromine substituents at positions 2 and 6. |

| 2-(Chloromethyl)-6-ethylpyridine | Chlorinated pyridine | Contains chlorine instead of bromine, affecting reactivity. |

| 3-Bromo-2,6-dimethylpyridin-4-amine | Bromo-substituted pyridine | Contains amine functionality and different substitution pattern. |

The unique substitution pattern of this compound enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry where selective functionalization is desired.

Case Studies and Research Findings

Research surrounding compounds similar to this compound highlights their potential in medicinal chemistry:

- Antimicrobial Testing: Derivatives of brominated pyridines have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Some derivatives exhibited significant antimicrobial activity, suggesting that similar derivatives of this compound could also show promising results .

- Synthesis and Characterization: Studies have reported various synthetic methodologies for producing brominated pyridines, including metal halogen exchange reactions and Grignard reactions. These methodologies can be adapted for synthesizing derivatives of this compound for further biological testing .

- Mechanistic Studies: Understanding the mechanism of action for similar compounds has been a focal point in research. Investigations into how these compounds interact with bacterial membranes or enzymes can provide insights into the potential efficacy of this compound in treating resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.